molecular formula C10H13NO4S B554633 (2S)-2-((Benzylsulfonyl)amino)propanoic acid CAS No. 99076-56-9

(2S)-2-((Benzylsulfonyl)amino)propanoic acid

Cat. No. B554633
CAS RN: 99076-56-9
M. Wt: 243.28 g/mol
InChI Key: RIWCJTAAIOCFTR-QMMMGPOBSA-N
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Description

Amino acids are organic compounds that combine to form proteins. They are essential to life and have a variety of roles in metabolism. One of their key tasks is to provide the body with the essential building blocks used for the biosynthesis of proteins .


Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by decarboxylation. The alpha-halo acid can be synthesized by a Hell-Volhard-Zelinsky reaction .


Molecular Structure Analysis

The molecular structure of an amino acid is typically composed of a central carbon atom (the alpha carbon), a hydrogen atom, an amino group, a carboxylic acid group, and a variable side chain .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, which is the reaction that forms the backbone of proteins. They can also undergo reactions with other functional groups, such as the reactions of the amino group with aldehydes and ketones .


Physical And Chemical Properties Analysis

Amino acids have both a carboxylic acid group and an amino group, which give them both acidic and basic properties. They can exist as zwitterions, and they have characteristic isoelectric points. They are soluble in water and have varying degrees of solubility in organic solvents .

Scientific Research Applications

  • Asymmetric Synthesis Applications : The compound has been used in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, highlighting its utility in producing optically active amino acids (Monclus, Masson, & Luxen, 1995).

  • Amino Acid Sulfones Synthesis : It has been involved in the synthesis of S-Benzyl-DL-α-methylcysteine sulfone, a sulfur derivative used in pharmaceutical applications (Griffith, 1987).

  • Antifungal Peptide Research : Computational peptidology assisted by conceptual density functional theory utilized this compound in the study of new antifungal tripeptides, indicating its importance in drug discovery and design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Synthesis of Penicillamine Derivatives : It has been used in the synthesis of isotopically labeled Penicillamine, which is significant in medicinal chemistry and drug development (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993).

  • Antimicrobial Applications : The compound has been a starting material in synthesizing new compounds with antimicrobial activities, demonstrating its potential in developing new antibiotics (Pund et al., 2020).

  • Polymeric Material Modification : It has been used to modify polyvinyl alcohol/acrylic acid hydrogels for increased thermal stability and biological activity, suggesting its role in material science and biomedical applications (Aly & El-Mohdy, 2015).

  • PPARgamma Agonist Research : This compound has been identified as a part of the structure of potent antihyperglycemic and antihyperlipidemic agents, underlining its significance in diabetes and lipid disorder treatments (Henke et al., 1998).

  • Synthesis of Heparin Saccharides : It has been utilized in the synthesis of derivatives of D-glucosamine as starting materials for disaccharides, which is important in the field of carbohydrate chemistry (Wyss & Kiss, 1975).

Safety And Hazards

Like other organic compounds, amino acids can pose hazards if not handled correctly. They can be irritants and can cause harm if ingested or inhaled in large quantities .

Future Directions

The study of amino acids is crucial in fields like biochemistry, chemistry, and medicine. Future research could focus on developing new synthesis methods, studying the role of amino acids in disease, or exploring their potential applications in industry .

properties

IUPAC Name

(2S)-2-(benzylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBABWRWDOXIT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450159
Record name (2S)-2-((Benzylsulfonyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-((Benzylsulfonyl)amino)propanoic acid

CAS RN

99076-56-9
Record name (2S)-2-((Benzylsulfonyl)amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-((Benzylsulfonyl)amino)propanoic acid
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(2S)-2-((Benzylsulfonyl)amino)propanoic acid
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(2S)-2-((Benzylsulfonyl)amino)propanoic acid
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(2S)-2-((Benzylsulfonyl)amino)propanoic acid
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(2S)-2-((Benzylsulfonyl)amino)propanoic acid
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(2S)-2-((Benzylsulfonyl)amino)propanoic acid

Citations

For This Compound
2
Citations
J Schröder, A Henke, H Wenzel… - Journal of medicinal …, 2001 - ACS Publications
We describe a new generation of heterocyclic nonpeptide matrix metalloproteinase (MMP) inhibitors derived from a 6H-1,3,4-thiadiazine scaffold. A screening effort was utilized to …
Number of citations: 100 pubs.acs.org
J Schröder - 2001 - core.ac.uk
A alanine Ala C cysteine Cys D aspartic acid Asp E glutamic acid Glu F phenylalanine Phe G glycine Gly H histidine His I isoleucine Ile K lysine Lys L leucine Leu M methionine Met N …
Number of citations: 3 core.ac.uk

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